

# bromperidol decanoate versus fluphenazine decanoate relapse prevention

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## Compound Focus: Bromperidol

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## Efficacy and Relapse Prevention

Clinical evidence consistently shows that fluphenazine decanoate is more effective than **bromperidol** decanoate at preventing psychotic relapse in patients with schizophrenia.

Table 1: Relapse and Global Outcomes

Outcome Measure	Bromperidol Decanoate	Fluphenazine Decanoate	Relative Risk (RR) / Notes	Source
Relapse Rate (12 months)	6 patients relapsed	0 patients relapsed	Statistically significant difference	[1]
Pooled Relapse Risk	Higher relapse rate	Lower relapse rate	RR 3.92 (CI 1.05 to 14.60)	[2]
Global State	No significant change	No significant change	No significant difference between groups	[1] [2]
Social Disability	Worse improvement	Significantly better improvement	Measured by Morningside scale	[1]

Outcome Measure	Bromperidol Decanoate	Fluphenazine Decanoate	Relative Risk (RR) / Notes	Source
Need for Additional Antipsychotic	More frequently required	Less frequently required	RR 1.72 (CI 0.7 to 4.2); not statistically significant	[2]

The **Number Needed to Treat (NNT)** for relapse prevention further illustrates this efficacy advantage. A lower NNT indicates that fewer patients need to be treated to prevent one relapse compared to a control. For fluphenazine decanoate, the NNT versus placebo is between **2 and 5**, indicating a moderate to large effect size. **Bromperidol** decanoate lacks a reliable NNT for relapse due to insufficient placebo-controlled data, but its inferiority to other depot antipsychotics in network comparisons suggests a less potent effect [3] [4].

## Safety and Tolerability Profile

While both drugs are first-generation antipsychotics with similar risks for extrapyramidal side effects (EPS), quantitative safety analyses reveal differences in their tolerability.

**Table 2: Safety and Tolerability Outcomes**

Safety Parameter	Bromperidol Decanoate	Fluphenazine Decanoate	Notes & Comparative Risk
<b>Overall EPS Incidence</b>	Similar incidence	Similar incidence	No statistically significant difference found   [1] [2]
<b>Anticholinergic Medication Use</b>	Potentially lower	Potentially higher	Suggests higher EPS burden with fluphenazine   [2] [5]
<b>Specific NNH Values</b>			<b>NNH for Akathisia:</b> 10 (BD) vs. 205 (PP) <b>NNH for Tremor:</b> -5 (BD) vs. 69 (PP) <b>NNH for Anticholinergic Use:</b> 5 (FD) vs. 30 (PP)   [4]

The **Number Needed to Harm (NNH)** is a key metric for comparing the risk of specific side effects. A lower NNH means a higher risk. The data shows that the risk of encountering EPS (like akathisia and tremor) and the need for anticholinergic medications is higher for both **bromperidol** and fluphenazine decanoates compared to a second-generation agent like paliperidone palmitate (PP) [4]. Between the two, **bromperidol** may have a slightly lower risk of EPS than fluphenazine, as inferred from the higher use of anticholinergics with fluphenazine [2] [5].

## Pharmacological Properties

Understanding their pharmacokinetic profiles is crucial for clinical dosing decisions.

**Table 3: Pharmacokinetic Comparison**

Parameter	Bromperidol Decanoate	Fluphenazine Decanoate
Dosing Interval	Every 4 weeks	Every 2-5 weeks (commonly 2-3 weeks)
Time to Peak (Tmax)	3–9 days	1–2 days
Elimination Half-life (Multiple Dose)	21–25 days	14–100 days (very wide range)
logP	7.9	7.2–9.0

These profiles highlight that fluphenazine decanoate has a much wider inter-individual variability in its half-life, meaning its duration of action can differ significantly from patient to patient [6]. This necessitates careful individualization of dosing intervals.

## Experimental Protocol Overview

The key evidence comes from a **1-year double-blind randomized controlled trial** [1]:

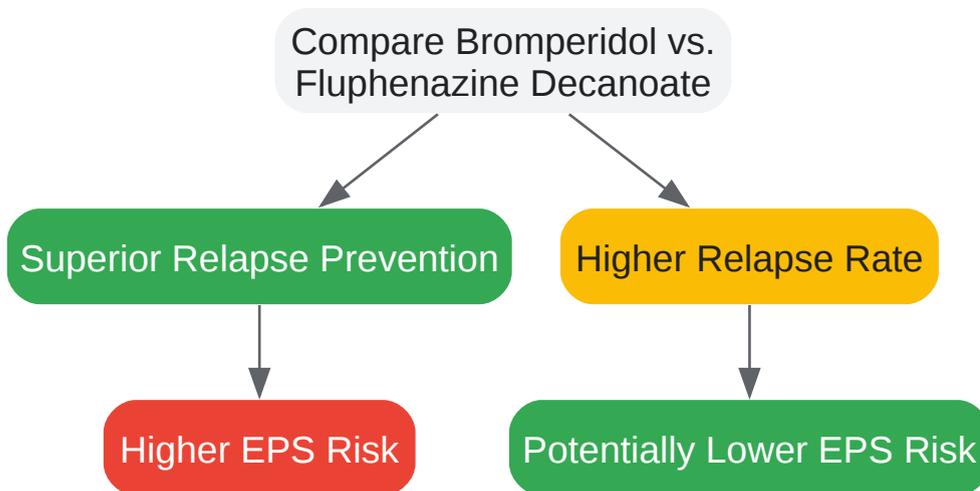
- **Participants:** 47 outpatients with chronic schizophrenia.
- **Intervention:** Patients were randomly assigned to receive either **bromperidol** decanoate or fluphenazine decanoate via intramuscular injection.
- **Outcomes:** Primary outcomes were relapse rate and changes in positive/negative symptoms. Secondary outcomes included social disability (Morningside scale) and extrapyramidal side effects.
- **Analysis:** Intention-to-treat analysis was used, and statistical significance was determined for the relapse outcome.

## Critical Appraisal and Clinical Implications

When interpreting these results for clinical or research decisions, consider the following:

- **Strength of Evidence:** The conclusion that fluphenazine is superior for relapse prevention is based on a single, small trial (n=47) and a Cochrane review that included only a few small studies. The evidence base is therefore limited and dated [1] [2].
- **Risk-Benefit Trade-off:** The primary advantage of fluphenazine is its higher efficacy in preventing relapse. The main disadvantage is its higher propensity for EPS [5].
- **Modern Context:** Fluphenazine decanoate remains in use largely due to its **low cost** rather than proven superiority over newer agents. Its prescribing is often influenced by healthcare inequities and resource limitations [5].
- **Comparative Effectiveness:** A contemporary analysis concluded that "minimal poorly reported trial data suggests that **bromperidol** decanoate may be better than placebo... but less valuable than fluphenazine" for relapse prevention [2].

The following diagram summarizes the clinical decision pathway based on the comparative analysis.



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> **Choosing Between Bromperidol and Fluphenazine Decanoates:** This flowchart visualizes the core trade-off identified in the clinical data. Fluphenazine offers stronger relapse prevention but carries a greater risk of extrapyramidal symptoms, whereas **bromperidol** has a higher relapse rate but may be better tolerated.

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